molecular formula C9H12N2O2 B13933983 4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine

4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine

Cat. No.: B13933983
M. Wt: 180.20 g/mol
InChI Key: ZMOSSSKZBGTPED-UHFFFAOYSA-N
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Description

4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine is an organic compound that features a pyridine ring substituted with an amino group and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine typically involves the reaction of 4-chloro-2-pyridinamine with tetrahydrofuran in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridinamine derivatives.

Scientific Research Applications

4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Afatinib: An ATP-competitive anilinoquinazoline derivative with a tetrahydrofuran moiety.

    Empagliflozin: A hypoglycemic agent with a tetrahydrofuran ring.

Uniqueness

4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-(oxolan-3-yloxy)pyridin-2-amine

InChI

InChI=1S/C9H12N2O2/c10-9-5-7(1-3-11-9)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11)

InChI Key

ZMOSSSKZBGTPED-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC(=NC=C2)N

Origin of Product

United States

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